
Technical Monograph: 2-Cyclohexylethylamine
Hydrochloride

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
2-Cyclohexylethylamine

hydrochloride

CAS No.: 5471-55-6

Cat. No.: B1584402

Get Quote

CAS Number: 5471-55-6 Synonyms: 2-Cyclohexylethanamine HCl, Cyclohexaneethylamine

hydrochloride Document Type: Technical Process Guide & Application Whitepaper[1]

Core Identity & Physicochemical Architecture[1][2]
2-Cyclohexylethylamine Hydrochloride represents a critical aliphatic amine scaffold in

medicinal chemistry.[1][2] Structurally, it is the saturated analog of the neurotransmitter

pharmacophore 2-phenylethylamine.[1] This saturation converts the planar, aromatic phenyl

ring into a lipophilic, non-planar cyclohexane chair conformation, significantly altering the

molecule's receptor binding kinetics and metabolic stability.[1]

Chemical Data Matrix[1][3][4]
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Property Specification Technical Commentary

CAS Number (Salt) 5471-55-6
Distinct from Free Base (CAS

4442-85-7).[1][2]

Molecular Formula C₈H₁₇N[1][2][3][4] · HCl Stoichiometry 1:1.

Molecular Weight 163.69 g/mol
127.23 (Base) + 36.46 (HCl).

[1][2]

Appearance White Crystalline Solid
Hygroscopic; store under

desiccant.[1][2]

Solubility High (Water, EtOH)

Ionic lattice breaks down

readily in polar protic solvents.

[1][2]

Melting Point >200°C (Decomp.)[1][2]
High lattice energy typical of

primary ammonium salts.[1][2]

pKa (Conjugate Acid) ~10.5 - 10.7

More basic than

phenethylamine due to the

inductive effect (+I) of the

cyclohexyl group.[1][2]

Synthetic Routes & Process Chemistry
For research and scale-up, the synthesis of 2-cyclohexylethylamine HCl is most efficiently

achieved through Catalytic Hydrogenation of 2-phenylethylamine.[1] This route is preferred

over the reduction of cyclohexylacetonitrile due to atom economy and the avoidance of

pyrophoric reductants like Lithium Aluminum Hydride (LAH).[1][2]

Primary Protocol: High-Pressure Catalytic
Hydrogenation[1][3]
Rationale: Palladium on Carbon (Pd/C) is often insufficient for saturating benzene rings under

mild conditions.[1][2] Platinum Oxide (PtO₂, Adams' Catalyst) or Rhodium on Carbon (Rh/C) is

required to drive the reduction of the aromatic system to the cyclohexane ring.[1][2]
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Experimental Workflow
Precursor Prep: Dissolve 2-phenylethylamine hydrochloride (10.0 g) in glacial acetic acid

(100 mL). Acetic acid serves as a proton source and prevents catalyst poisoning by the free

amine.[1][2]

Catalyst Loading: Add 5% w/w Platinum Oxide (PtO₂) or 5% Rh/C under an inert Nitrogen

atmosphere.[1][2] Safety: Dry catalysts can ignite solvent vapors.[1][2]

Hydrogenation: Transfer to a Parr shaker or high-pressure autoclave. Pressurize to 50–60

psi (3.5–4 bar) with H₂ gas.

Reaction: Agitate at room temperature (25°C) for 6–12 hours. Monitor H₂ uptake until

theoretical consumption (3 molar equivalents) is reached.[1][2]

Workup:

Filter the catalyst over a Celite pad (recover for recycling).[1][2]

Concentrate the filtrate under reduced pressure to remove acetic acid.[1][2]

Recrystallization: Dissolve the crude residue in minimal hot Ethanol (EtOH) and precipitate

by adding cold Diethyl Ether (Et₂O).[1][2]

Visualization: Synthesis & Logic Flow[1][3]
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Figure 1: Catalytic hydrogenation workflow transforming the aromatic precursor to the

cyclohexyl target.

Pharmaceutical Utility & Pharmacophore
Integration[1]
The transition from a Phenyl group to a Cyclohexyl group is a classic strategy in Bioisosteric

Replacement.[1][2]

Structural Bioisosterism[1]
Volume & Geometry: The phenyl ring is planar (2D).[1][2] The cyclohexyl ring exists in a

chair conformation (3D), occupying significantly more steric volume.[1] This allows the

molecule to fill hydrophobic pockets in receptors more effectively ("Induced Fit").[1][2]

Lipophilicity: The cyclohexyl group is more lipophilic (higher logP) than the phenyl group.[1]

[2] This enhances Blood-Brain Barrier (BBB) penetration, making this scaffold ideal for CNS-

active drugs.[1][2]

Target Receptors[1]
NMDA Receptor Antagonists: The cyclohexyl-amine motif is structurally homologous to

fragments found in dissociative anesthetics (e.g., PCPy, a PCP analog).[1][2] The bulky

aliphatic group blocks the ion channel pore.[1][2]

Sigma (σ) Receptors: High affinity for Sigma-1 receptors is often observed in N-substituted

cyclohexylethylamines, utilized in neuroprotection research.[1][2]

Peptidomimetics: Used as a non-natural amino acid surrogate to introduce rigidity and

hydrophobicity into peptide chains.[1][2]

Visualization: Pharmacophore Comparison
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Figure 2: Impact of ring saturation on pharmacodynamic properties.[1][2]

Analytical Validation (Self-Validating Protocols)
To ensure the integrity of the synthesized compound, the following analytical signatures must

be verified.

Proton NMR (¹H-NMR) in D₂O[1][3]
δ 0.8 – 1.8 ppm (Multiplet, 11H): The "Cyclohexyl Hump."[1][2] A complex overlapping region

characteristic of the chair conformation protons (axial and equatorial) and the β-methylene

group.[1][2]

δ 2.9 – 3.0 ppm (Triplet, 2H): The α-methylene group (–CH₂–N⁺).[1][2] This signal is

deshielded by the adjacent nitrogen.[1][2] The triplet structure arises from coupling with the

β-methylene protons.[1][2]

Absence of δ 7.1 – 7.4 ppm: Complete disappearance of aromatic protons confirms

successful hydrogenation.[1][2] This is the critical purity check.

Handling & Stability[1]
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Hygroscopicity: The HCl salt will absorb atmospheric moisture.[1][2] Weighing should be

performed quickly or in a glovebox.

Storage: Store in amber glass vials at RT or 4°C. Stable for >2 years if kept dry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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